molecular formula C22H24BrFN4O3 B566143 N-Oxide vandetanib CAS No. 1797030-22-8

N-Oxide vandetanib

Cat. No.: B566143
CAS No.: 1797030-22-8
M. Wt: 491.361
InChI Key: CNFXJGPXGDNUHJ-UHFFFAOYSA-N
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Mechanism of Action

Vandetanib is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor), and RET (REarranged during Transfection) tyrosine kinases . These are clinically validated pathways in cancer, including non-small-cell lung cancer (NSCLC) .

Safety and Hazards

Vandetanib can prolong the QT interval, and it is contraindicated for use in patients with serious cardiac complications such as congenital long QT syndrome and uncompensated heart failure . It is harmful if swallowed, suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxide vandetanib involves the oxidation of vandetanib. This can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-oxide vandetanib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methyl-1-oxidopiperidin-1-ium-4-yl)methoxy]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O3/c1-28(29)7-5-14(6-8-28)12-31-21-11-19-16(10-20(21)30-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFXJGPXGDNUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797030-22-8
Record name N-Oxide vandetanib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797030228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-OXIDE VANDETANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3YT3PC74T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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